REACTION_SMILES
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[CH3:17][N:18]([CH3:19])[CH:20]=[O:21].[Cl:10][CH2:11][C:12]([F:13])([F:14])[F:15].[H-:8].[Na+:9].[OH2:16].[SH:1][c:2]1[n:3][cH:4][cH:5][cH:6][cH:7]1>>[S:1]([c:2]1[n:3][cH:4][cH:5][cH:6][cH:7]1)[CH2:11][C:12]([F:13])([F:14])[F:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Sc1ccccn1
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Name
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Type
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product
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Smiles
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FC(F)(F)CSc1ccccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |